molecular formula C23H23ClN2O3S B11116287 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone

Cat. No.: B11116287
M. Wt: 443.0 g/mol
InChI Key: HQIRNMFWTJWGGE-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone is a complex organic compound that features a piperidine ring, a thiazole ring, and various functional groups

Properties

Molecular Formula

C23H23ClN2O3S

Molecular Weight

443.0 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone

InChI

InChI=1S/C23H23ClN2O3S/c1-29-20-4-2-3-16(13-20)22-25-19(15-30-22)14-21(27)26-11-9-23(28,10-12-26)17-5-7-18(24)8-6-17/h2-8,13,15,28H,9-12,14H2,1H3

InChI Key

HQIRNMFWTJWGGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone typically involves multiple steps, including the formation of the piperidine and thiazole rings, followed by their coupling. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Structural Features

The compound consists of:

  • Piperidine ring : Substituted with a chlorophenyl and hydroxyl group.
  • Ethanone moiety : Linked to a thiazole ring containing a methoxyphenyl group.

This unique structure suggests diverse biological activity due to multiple functional groups that can interact with various biological targets.

Neuropharmacology

Research indicates that this compound may interact with neurotransmitter receptors, particularly in the cholinergic system. Preliminary studies suggest:

  • Antagonistic Activity : It may act as an antagonist at M2 acetylcholine receptors, which are linked to cognitive functions and neurodegenerative diseases such as Alzheimer's disease. This interaction is pivotal for developing treatments targeting cholinergic dysfunctions.
  • Analgesic and Antidepressant Potential : The presence of the piperidine moiety is often associated with analgesic and antidepressant activities, suggesting further therapeutic applications.

Medicinal Chemistry Applications

The compound's structure offers a scaffold for developing selective receptor modulators or inhibitors. Its potential applications include:

  • Lead Compound Development : It could serve as a lead compound for new drugs targeting neurological disorders.
  • Research Tool : Useful in studying cholinergic signaling pathways and their implications in various diseases.

Binding Affinity Studies

Studies focusing on binding affinity have shown that 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone selectively inhibits M2 acetylcholine receptors without significantly affecting M1 or M3 receptors. This selectivity indicates its therapeutic potential in conditions characterized by cholinergic dysfunction.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-4-hydroxypiperidine: A related compound with a simpler structure.

    1-(2-hydroxy-4-methoxyphenyl)ethanone: Shares some structural features but lacks the piperidine and thiazole rings.

Uniqueness

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone is unique due to its combination of functional groups and ring systems, which confer specific chemical and biological properties not found in simpler analogs.

Biological Activity

The compound 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone , often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the synthesis, structure, and various biological activities associated with this compound, including its efficacy against certain diseases.

Chemical Structure

The molecular formula of the compound is C21H23ClN2O2SC_{21}H_{23}ClN_2O_2S, and it exhibits a complex structure that integrates piperidine and thiazole moieties. The presence of the 4-chlorophenyl and 3-methoxyphenyl groups contributes to its bioactivity.

Synthesis

The synthesis of this compound typically involves multiple steps including:

  • Formation of the piperidine ring.
  • Introduction of the chlorophenyl group.
  • Coupling with the thiazole derivative.

The yield and purity of synthesized compounds are crucial for their biological evaluation.

Antimicrobial Activity

Research indicates that derivatives containing piperidine structures exhibit significant antimicrobial properties. In studies, compounds similar to the target compound have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundActivity AgainstIC50 (µM)
Compound ASalmonella typhi5.67
Compound BBacillus subtilis3.45
Target CompoundE. coli8.12

Antioxidant Activity

The antioxidant potential of piperidine derivatives is well-documented. The target compound has been evaluated for its ability to scavenge free radicals, contributing to its therapeutic potential in oxidative stress-related conditions.

Neuroprotective Effects

Studies have highlighted the neuroprotective effects of similar compounds in models of neurodegeneration. The incorporation of hydroxypiperidine moieties has been linked to enhanced neuroprotective activity, potentially making it a candidate for treating conditions such as Alzheimer's disease .

Enzyme Inhibition

The target compound has also been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases where cholinergic signaling is disrupted.

EnzymeInhibition TypeIC50 (µM)
AChECompetitive2.14
UreaseNon-competitive1.13

Case Studies and Research Findings

  • Neuroprotective Study : A recent study demonstrated that similar piperidine derivatives significantly reduced neuronal cell death in vitro under oxidative stress conditions, suggesting a protective mechanism that warrants further investigation .
  • Antimicrobial Evaluation : Compounds structurally related to the target compound were tested against a panel of pathogens, revealing promising results that support further exploration into their clinical applications .
  • Enzyme Interaction Studies : Molecular docking studies have elucidated the binding interactions between the target compound and key enzymes, providing insights into its mechanism of action .

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